

# Mitigating Edge Effects on 96-Well MSD Plates: A Technical Support Guide

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## Compound of Interest

Compound Name: MSD-D

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For researchers, scientists, and drug development professionals utilizing Meso Scale Discovery (MSD) technology, achieving consistent and reliable data across a 96-well plate is paramount. However, a common phenomenon known as the "edge effect" can introduce significant variability, particularly in the outer wells of the plate, leading to skewed results and potentially flawed conclusions. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating edge effects in your MSD assays.

## Frequently Asked Questions (FAQs)

Q1: What is the "edge effect" on a 96-well MSD plate?

A1: The edge effect refers to the systematic difference in assay performance between the wells on the periphery (edges and corners) of a 96-well plate and the interior wells. This discrepancy can manifest as higher or lower signal readouts and increased coefficient of variation (%CV) in the outer wells, compromising the reliability and reproducibility of the assay.<sup>[1][2]</sup>

Q2: What are the primary causes of the edge effect in MSD assays?

A2: The two main culprits behind the edge effect are evaporation and temperature gradients across the plate.<sup>[2][3]</sup>

- **Evaporation:** The outer wells are more exposed to the external environment, leading to a higher rate of evaporation of the assay reagents. This change in volume can concentrate

solutes like salts and buffers, altering the stringency of washes and antibody binding kinetics, ultimately affecting the electrochemiluminescence (ECL) signal.

- **Temperature Gradients:** During incubation steps, the outer wells tend to heat up and cool down faster than the more insulated inner wells.<sup>[4]</sup> This temperature differential can impact the rate of enzymatic reactions and binding events, leading to non-uniform results across the plate.

Q3: How can the edge effect specifically impact my MSD assay results?

A3: The edge effect can lead to several issues in MSD assays:

- **Increased Data Variability:** Higher %CVs in the outer wells can make it difficult to distinguish true biological differences from experimental noise.
- **Inaccurate Quantification:** Systematic shifts in signal intensity in the edge wells can lead to under- or over-estimation of analyte concentrations.
- **Assay Failure:** In extreme cases, the significant deviation in the outer wells can lead to the entire plate failing to meet acceptance criteria.<sup>[2]</sup>

Q4: Are there any visual indicators of a potential edge effect?

A4: While not always visually apparent in the final data, you might observe lower liquid volumes in the outer wells after long incubation periods due to evaporation. A clear sign of an edge effect is a consistent pattern of higher or lower signals in the wells of the outer rows and columns when analyzing the plate data.

## Troubleshooting Guide

Issue: High coefficient of variation (%CV) is consistently observed in the outer wells of my MSD plates.

Potential Cause	Troubleshooting Step	Expected Outcome
Evaporation	<p>1. Use Plate Seals: Always use high-quality adhesive plate seals during all incubation steps. For assays requiring gas exchange, use breathable seals. Heat sealing is a highly effective method to minimize evaporation.[5]</p> <p>2. Maintain Humidity: Ensure the incubator has a water pan to maintain a humid environment (ideally &gt;95% relative humidity).</p> <p>3. Fill Outer Wells with Buffer: Pipette a buffer solution (e.g., PBS) or sterile water into the peripheral wells that are not being used for samples or standards. This creates a "moat" that helps to saturate the local environment with moisture, reducing evaporation from the experimental wells.</p>	Reduced evaporation from the sample wells, leading to more consistent reagent concentrations and lower %CVs in the outer wells.
Temperature Gradients	<p>1. Plate Equilibration: Before adding reagents, allow the MSD plate and all reagents to equilibrate to room temperature. For cell-based assays, a pre-incubation period of 15-60 minutes at room temperature before placing the plate in the incubator can promote even cell settling and reduce temperature-induced variability.[6]</p> <p>2. Avoid Stacking</p>	Minimized temperature differences across the plate, leading to more uniform reaction kinetics and improved consistency in signal readouts.

Plates: Do not stack plates directly on top of each other in the incubator, as this can create significant vertical and horizontal temperature gradients. Use plate racks that allow for even air circulation around each plate. 3.

Incubator Validation: Regularly check the temperature uniformity of your incubator to ensure there are no significant hot or cold spots.

Inconsistent Shaking	<p>1. Consistent Shaking Speed: Use a plate shaker with a calibrated and consistent shaking speed throughout the incubation steps. MSD protocols often recommend a specific shaking speed (e.g., 500-1000 rpm).[7]</p> <p>2. Secure Plate Placement: Ensure the plate is securely fastened to the shaker to prevent uneven agitation.</p>	Uniform mixing in all wells, promoting consistent binding kinetics and reducing variability.
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## Data Presentation: The Impact of Edge Effects

The following table provides a representative example of how edge effects can manifest in the signal and %CV of an MSD assay. The data illustrates a common trend of higher variability and altered signal intensity in the outer wells compared to the inner wells.

Well Position	Mean Signal (ECL Units)	Standard Deviation	Coefficient of Variation (%CV)
Inner Wells (n=60)	150,000	7,500	5.0%
Outer Wells (n=36)	135,000	20,250	15.0%
Corner Wells (n=4)	120,000	24,000	20.0%

This table is a representative example based on commonly observed trends and is intended for illustrative purposes.

## Experimental Protocols

### Protocol 1: Standard MSD Assay with Edge Effect Mitigation

This protocol incorporates best practices to minimize edge effects during a typical MSD sandwich immunoassay.

- Reagent and Plate Preparation:
  - Allow all reagents (calibrators, samples, detection antibody, and read buffer) and the MSD plate to equilibrate to room temperature for at least 30 minutes.
- Coating (if applicable):
  - If using uncoated plates, add the capture antibody solution to the wells.
  - Seal the plate with an adhesive seal and incubate as per the manufacturer's instructions (e.g., overnight at 4°C).
- Blocking:
  - Wash the plate 3 times with MSD Wash Buffer.
  - Add 150  $\mu$ L of MSD Blocker A to each well.
  - Seal the plate and incubate for 1 hour at room temperature with shaking (e.g., 600 rpm).

- Sample/Calibrator Incubation:
  - Wash the plate 3 times with MSD Wash Buffer.
  - Add 50  $\mu$ L of calibrators or samples to the appropriate wells.
  - To mitigate evaporation, add 150  $\mu$ L of PBS to any unused outer wells.
  - Seal the plate with a new adhesive seal.
  - Incubate for 1-2 hours at room temperature with shaking (e.g., 600 rpm).
- Detection Antibody Incubation:
  - Wash the plate 3 times with MSD Wash Buffer.
  - Add 25  $\mu$ L of the SULFO-TAG conjugated detection antibody to each well.
  - Seal the plate and incubate for 1 hour at room temperature with shaking (e.g., 600 rpm).
- Reading the Plate:
  - Wash the plate 3 times with MSD Wash Buffer.
  - Add 150  $\mu$ L of 2X MSD Read Buffer T to each well.
  - Read the plate immediately on an MSD instrument.

## Protocol 2: Cell-Based MSD Assay with Edge Effect Mitigation

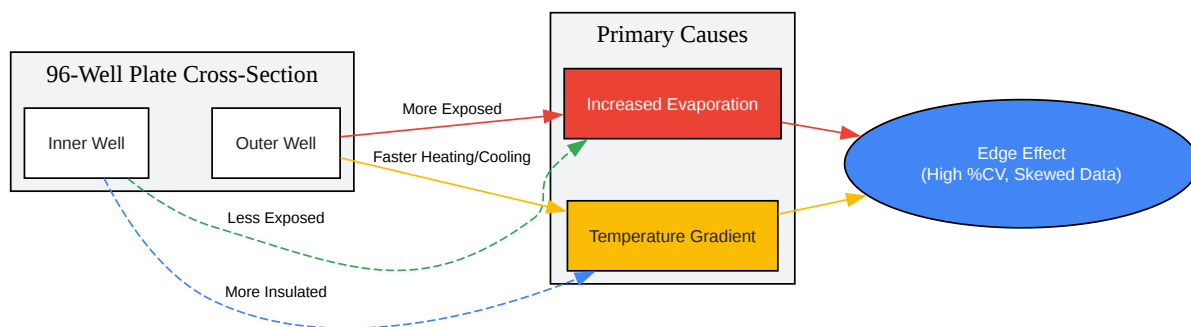
This protocol is designed for cell-based assays on MSD plates, with additional steps to address temperature-related edge effects.

- Cell Seeding:
  - Seed cells into the 96-well MSD plate at the desired density.
  - Fill any unused outer wells with sterile media or PBS.

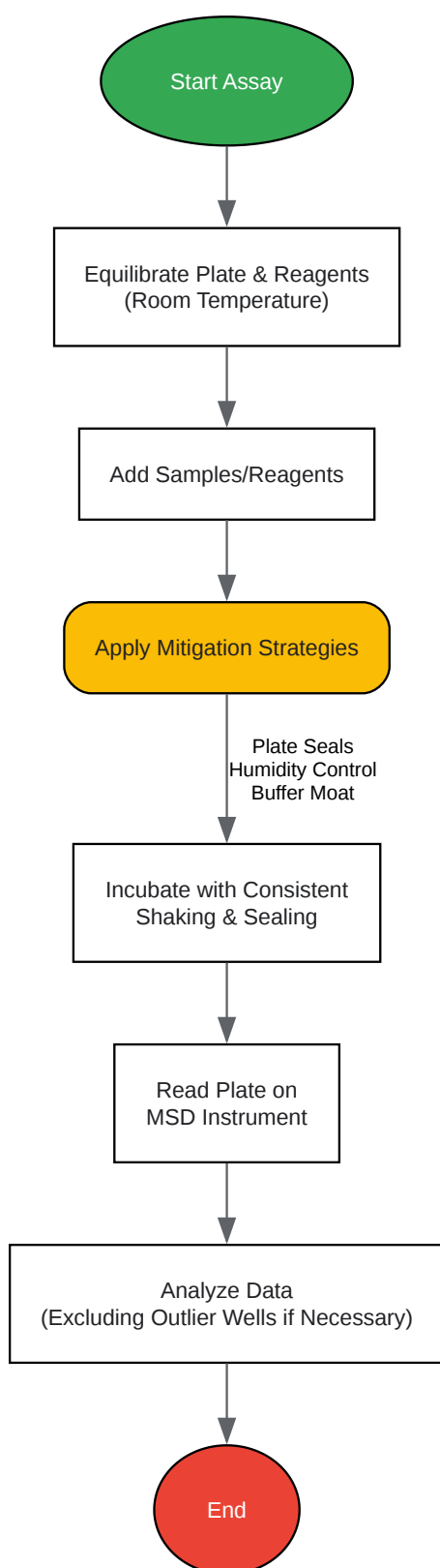
- Room Temperature Equilibration:
  - Cover the plate with a sterile lid.
  - Let the plate sit at room temperature in a sterile environment (e.g., a cell culture hood) for 30-60 minutes. This allows for even cell settling and minimizes temperature gradients before incubation.[\[6\]](#)
- Incubation:
  - Transfer the plate to a humidified incubator (37°C, 5% CO<sub>2</sub>). Avoid placing the plate on the top or bottom shelf, as these locations are more prone to temperature fluctuations.
  - Incubate for the desired period.
- Assay Steps:
  - Following incubation, proceed with the specific MSD assay protocol (e.g., lysis, addition of detection antibodies) as described in Protocol 1, ensuring consistent incubation times and shaking speeds.

## Visualizing the Problem and Solution

Understanding the underlying physical principles of edge effects can aid in their prevention. The following diagrams illustrate the key concepts.







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